Product packaging for 4-Methyl-2-methylthiooxazole(Cat. No.:)

4-Methyl-2-methylthiooxazole

Cat. No.: B8589509
M. Wt: 129.18 g/mol
InChI Key: FKWZXMKIWPHHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-methylthiooxazole is an organic heterocyclic compound of the oxazole family, characterized by a methyl substituent at the 4-position and a methylthio group at the 2-position of the oxazole ring. Oxazoles are aromatic compounds containing an oxygen atom and a nitrogen atom separated by one carbon atom, making them privileged structures in medicinal chemistry and materials science . The specific structural features of this compound, particularly the methylthio ether, suggest its potential utility as a versatile synthetic intermediate or building block in organic synthesis, pharmaceutical research, and the development of agrochemicals. Compounds with the methylthio-oxazole motif are known to be useful research chemicals . Researchers may employ this compound in heterocyclic chemistry explorations, as a precursor for further functionalization via reactions at the sulfur atom, or in the synthesis of more complex molecules for biological screening. This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B8589509 4-Methyl-2-methylthiooxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C5H7NOS/c1-4-3-7-5(6-4)8-2/h3H,1-2H3

InChI Key

FKWZXMKIWPHHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)SC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 Methylthiooxazole

Reactions Involving the Methylthio Substituent

The methylthio group (-SCH₃) at the C-2 position is a highly functional handle that can be readily transformed, providing pathways to a variety of other substituted oxazoles. Its reactivity is primarily centered on the sulfur atom, which can undergo oxidation to different oxidation states or be completely removed.

The sulfur atom of the methylthio group in 4-methyl-2-methylthiooxazole can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modulate the electronic properties of the oxazole (B20620) ring and convert the substituent into a better leaving group for nucleophilic substitution and cross-coupling reactions.

Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate product. By controlling the stoichiometry of the oxidant, it is often possible to isolate the sulfoxide. The use of an excess of the oxidizing agent typically leads to the formation of the sulfone. The increased electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the C-2 position of the oxazole ring.

Table 1: Oxidative Transformations of 2-Methylthiooxazole Derivatives

Starting MaterialOxidizing AgentProductTypical Conditions
This compoundm-CPBA (1 equiv.)4-Methyl-2-(methylsulfinyl)oxazoleDCM, 0 °C to rt
This compoundm-CPBA (>2 equiv.)4-Methyl-2-(methylsulfonyl)oxazoleDCM, rt
Related 2-Alkylthio-heterocyclesHydrogen Peroxide (H₂O₂)Corresponding SulfonesCatalytic, various conditions

The resulting methylsulfonyl-oxazoles are valuable intermediates, particularly in the context of cross-coupling reactions where the sulfonyl group can act as a leaving group. chemrxiv.orgnih.gov

The methylthio group can be reductively cleaved from the oxazole ring through desulfurization reactions. This process is a powerful tool for functional group manipulation, as it allows for the synthesis of 2-unsubstituted or 2-hydro-4-methyloxazole from this compound.

The most common reagent for this transformation is Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. The reaction, a form of hydrogenolysis, involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. This method is valued for its efficiency and is often carried out by heating the substrate with a slurry of Raney Nickel in a solvent like ethanol.

Table 2: Desulfurization of 2-Methylthiooxazole Derivatives

SubstrateReagentProductTypical Solvent
This compoundRaney Nickel (W-2)4-Methyloxazole (B41796)Ethanol
General Aryl ThioethersRaney NickelCorresponding ArenesVarious alcohols

This reaction provides a strategic route to 4-methyloxazole, which can then undergo further functionalization at other positions on the ring.

Electrophilic and Nucleophilic Reactions on the Oxazole Ring System

The oxazole ring in this compound is an aromatic heterocycle with distinct regions of reactivity towards electrophiles and nucleophiles. The distribution of electron density, and therefore the regioselectivity of these reactions, is influenced by the nitrogen and oxygen heteroatoms, as well as by the methyl and methylthio substituents.

In general, electrophilic aromatic substitution on the oxazole ring occurs preferentially at the C-5 position, which is the most electron-rich carbon atom. However, the directing effects of the existing substituents on this compound must be considered. The methyl group at C-4 is an electron-donating group, which activates the ring towards electrophilic attack, particularly at the adjacent C-5 position. The methylthio group at C-2 is also considered an ortho-, para-directing group in aromatic systems, which in this heterocyclic context would further enhance the reactivity of the C-5 position.

Therefore, for electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation, the incoming electrophile is strongly directed to the C-5 position. nih.gov

Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction TypeElectrophilePredicted Major Product
HalogenationBr₂5-Bromo-4-methyl-2-methylthiooxazole
NitrationHNO₃/H₂SO₄4-Methyl-2-methylthio-5-nitrooxazole
AcylationCH₃COCl / AlCl₃1-(4-Methyl-2-(methylthio)oxazol-5-yl)ethan-1-one

Functionalization at the C-4 position is less common via electrophilic substitution due to the presence of the methyl group. However, derivatization can be achieved through other means, such as lithiation followed by reaction with an electrophile, although deprotonation of the C-4 methyl group itself can be a competing reaction.

The C-2 position of the oxazole ring is the most electron-deficient carbon and is thus the primary site for nucleophilic attack. In this compound, the methylthio group is not an ideal leaving group for a direct SₙAr reaction. However, its reactivity can be dramatically enhanced by oxidation.

Upon conversion to the corresponding methylsulfinyl or, more effectively, the methylsulfonyl group (as described in section 3.1.1), the C-2 position becomes highly activated towards nucleophilic displacement. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at the C-2 position. This two-step sequence (oxidation followed by nucleophilic substitution) provides a versatile method for synthesizing a variety of 2-substituted 4-methyloxazoles.

Cross-Coupling Reactions of Substituted Oxazoles

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. Substituted oxazoles derived from this compound can be effective partners in these transformations. The key is to have a suitable leaving group on the oxazole ring.

The methylthio group itself can, in some instances, participate directly in cross-coupling reactions, particularly nickel- or iron-catalyzed Kumada-type couplings with Grignard reagents. nih.gov However, a more general and widely applicable strategy involves the transformation of the methylthio group into a more effective leaving group.

As established, oxidation of the methylthio group to a methylsulfonyl group creates an excellent leaving group at the C-2 position. The resulting 4-methyl-2-(methylsulfonyl)oxazole can then participate in Suzuki-Miyaura couplings with a variety of aryl- and heteroarylboronic acids. chemrxiv.orgnih.gov This provides a powerful method for the synthesis of 2-aryl-4-methyloxazoles.

Alternatively, functionalization at the C-5 position (as described in 3.2.1), for instance through halogenation, would yield a 5-halo-4-methyl-2-methylthiooxazole. This substrate could then undergo cross-coupling at the C-5 position, leaving the C-2 methylthio group intact for subsequent transformations.

Table 4: Potential Cross-Coupling Reactions of this compound Derivatives

Oxazole SubstrateCoupling PartnerReaction TypePotential Product
4-Methyl-2-(methylsulfonyl)oxazoleAr-B(OH)₂Suzuki-Miyaura2-Aryl-4-methyloxazole
5-Bromo-4-methyl-2-methylthiooxazoleR-ZnXNegishi5-Alkyl/Aryl-4-methyl-2-methylthiooxazole
This compoundAr-MgBrKumada2-Aryl-4-methyloxazole
5-Iodo-4-methyl-2-(methylsulfonyl)oxazoleTerminal AlkyneSonogashira5-Alkynyl-4-methyl-2-(methylsulfonyl)oxazole

These cross-coupling strategies highlight the synthetic utility of this compound as a scaffold that can be selectively functionalized at different positions through a sequence of reactions involving its inherent reactivity and the transformations of its substituents.

Cycloaddition Reactions Involving Oxazoles

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.netrsc.org This reaction is a powerful method for constructing six-membered rings. Due to the aromatic and electron-deficient nature of the oxazole ring, it typically participates in inverse-electron-demand Diels-Alder reactions, where the oxazole (diene) reacts with an electron-rich dienophile. acs.org

The reactivity of the oxazole in these cycloadditions can be significantly enhanced by the addition of Brønsted or Lewis acids, which coordinate to the nitrogen atom. acs.orgacs.orgnih.gov This activation lowers the energy of the oxazole's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the dienophile's HOMO (Highest Occupied Molecular Orbital). acs.orgresearchgate.net

The initial cycloadduct formed from the reaction of an oxazole with an alkene is often unstable and undergoes a retro-Diels-Alder reaction or aromatizes through the elimination of a small molecule (like water or H₂S from the 2-thioalkyl group) to form a substituted pyridine (B92270). researchgate.net When an alkyne is used as the dienophile, the intermediate can lead to the formation of a furan. researchgate.net

The substituents on this compound, the electron-donating methyl and methylthio groups, would influence the electronic properties of the diene system and thus affect the reaction rate and regioselectivity of the cycloaddition. mdpi.com

The table below provides a general outline for a Diels-Alder reaction involving an oxazole.

Table 3: General Conditions for Diels-Alder Reaction of Oxazoles
ParameterConditionReference
DieneThis compound researchgate.net
DienophileElectron-rich alkene or alkyne researchgate.netacs.org
Catalyst/ActivatorLewis Acid (e.g., ZnI₂) or Brønsted Acid acs.orgmdpi.com
SolventToluene or o-xylene mdpi.com
TemperatureHigh temperature (reflux) mdpi.com
Typical ProductSubstituted Pyridine or Furan researchgate.net

Theoretical and Computational Investigations of 4 Methyl 2 Methylthiooxazole

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules. DFT methods, such as those using the B3LYP functional with a 6–311++G (d, p) basis set, are frequently used to predict the optimized molecular geometry and various electronic properties of heterocyclic compounds like oxazole (B20620) derivatives. irjweb.comnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the ground state.

The electronic structure of 4-Methyl-2-methylthiooxazole is influenced by the electron-donating nature of the methyl and methylthio groups attached to the oxazole ring. These substituents are expected to increase the electron density of the heterocyclic system.

A key output of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). irjweb.comnih.gov For an oxazole derivative, the MEP map typically shows negative potential (often colored red or yellow) around the nitrogen and oxygen atoms, indicating these are the most electron-rich areas, while regions of positive potential (colored blue) are expected near the hydrogen atoms. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Oxazole Systems. Note: These are representative values based on general findings for substituted oxazoles and not from a specific study on this exact molecule.

ParameterBondPredicted Value
Bond LengthO1-C21.36 Å
C2-N31.31 Å
N3-C41.39 Å
C4-C51.35 Å
C5-O11.38 Å
C4-C(methyl)1.51 Å
C2-S(methylthio)1.75 Å
Bond AngleC5-O1-C2105.0°
O1-C2-N3115.0°
C2-N3-C4108.0°
N3-C4-C5109.0°
C4-C5-O1103.0°

Molecular Orbital Analysis (HOMO-LUMO) and Natural Bond Orbital (NBO) Studies

Molecular orbital analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. irjweb.com

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, the presence of electron-donating groups is expected to raise the HOMO energy level and potentially lower the HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted oxazole. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors. Note: Values are illustrative for a substituted oxazole and demonstrate the type of data generated from computational analysis.

ParameterSymbolRepresentative Value
Highest Occupied Molecular Orbital EnergyEHOMO-6.42 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.61 eV
HOMO-LUMO Energy GapΔE5.81 eV
Chemical Hardnessη2.91 eV
Chemical Softnessσ0.34 eV-1
Electronegativityχ3.51 eV

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and characterize transition state structures. nih.gov For oxazole systems, these studies can predict the regioselectivity and stereoselectivity of various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, and cycloaddition reactions. wikipedia.orgpharmaguideline.com

For this compound, computational studies could explore several key reaction types:

Electrophilic Substitution: While oxazoles are generally electron-deficient, the presence of activating methyl and methylthio groups would make electrophilic substitution more feasible. DFT calculations can determine that the C5 position is the most likely site for electrophilic attack, a common finding for substituted oxazoles. pharmaguideline.com

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder cycloadditions, providing a route to synthesize pyridine (B92270) derivatives. wikipedia.org Computational modeling can identify the transition state for the cycloaddition, calculate the activation energy, and predict the influence of the substituents on the reaction rate and selectivity.

Deprotonation: The C2 position of the oxazole ring can be deprotonated by strong bases. wikipedia.org Theoretical calculations can model this process and the subsequent reactions of the resulting lithiated species.

By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed. This profile reveals the activation barriers for each step, allowing for a prediction of the reaction kinetics and the most favorable pathway. mdpi.com

Conformational Analysis and Intermolecular Interactions within Oxazole Systems

While the oxazole ring itself is largely planar and rigid, conformational analysis is relevant for determining the preferred orientation of its substituents, namely the methyl and methylthio groups. Computational methods can be used to rotate these groups and calculate the potential energy to identify the most stable conformers.

Furthermore, understanding intermolecular interactions is crucial for predicting how molecules will pack in a crystal lattice and for interpreting their behavior in biological systems. nih.gov Computational studies can identify and quantify various weak interactions, such as:

Hydrogen Bonds: Although this compound lacks strong hydrogen bond donors, it can act as an acceptor via its nitrogen and oxygen atoms, forming weak C-H···N and C-H···O hydrogen bonds.

π-π Stacking: The aromatic oxazole ring can participate in π-π stacking interactions with other aromatic systems. researchgate.net

Analysis of the crystal architecture of similar bioactive oxazoles has shown that the hierarchy and energetics of these weak interactions are fundamental to molecular recognition and the construction of the crystal structure. nih.gov

Advanced Analytical Methodologies for 4 Methyl 2 Methylthiooxazole Characterization

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the molecular structure of 4-Methyl-2-methylthiooxazole by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the precise connectivity of atoms in this compound. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, three distinct signals are expected: one for the single proton on the oxazole (B20620) ring (H-5), one for the methyl group attached to the ring (C4-CH₃), and one for the methyl group of the methylthio substituent (S-CH₃).

The proton at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum.

The methyl group at C4 will also produce a singlet, shifted upfield relative to the ring proton.

The S-CH₃ protons will yield another singlet, with a chemical shift influenced by the adjacent sulfur atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, five distinct signals are anticipated, corresponding to the two methyl carbons and the three carbons of the oxazole ring (C2, C4, and C5). The chemical shifts are influenced by the electronegativity of the neighboring nitrogen, oxygen, and sulfur atoms. The carbon attached to the heteroatoms (C2) is expected to be the most downfield, while the methyl carbons will be the most upfield.

Predicted NMR Spectral Data for this compound

SpectrumAssignmentPredicted Chemical Shift (δ ppm)Multiplicity
¹H NMRH-5~6.8-7.2Singlet (s)
S-CH₃~2.5-2.7Singlet (s)
C4-CH₃~2.2-2.4Singlet (s)
¹³C NMRC2 (C-S)~160-165-
C4 (C=C-CH₃)~145-150-
C5 (C=CH)~115-120-
C4-CH₃~10-15-
S-CH₃~15-20-

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, HRMS can distinguish its molecular formula, C₅H₇NOS, from other potential formulas that have the same nominal mass.

The analysis provides an experimentally measured exact mass that can be compared to a theoretically calculated mass. A close match (typically within 5 ppm) confirms the molecular formula.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₅H₇NOS
Calculated Exact Mass ([M+H]⁺)130.0321 Da
Expected Experimental Mass ([M+H]⁺)130.0321 ± 0.0007 Da (for 5 ppm accuracy)

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgmsu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

C=N and C=C Stretching: The oxazole ring contains both C=N and C=C bonds, which will produce characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.

C-H Stretching: Vibrations from the sp³ hybridized C-H bonds of the two methyl groups are expected just below 3000 cm⁻¹, while the sp² C-H stretch of the proton on the ring will appear just above 3000 cm⁻¹. msu.edu

C-O-C Stretching: The ether-like C-O-C single bond stretching within the oxazole ring typically appears in the 1250-1050 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond stretch is generally a weak absorption found in the 800-600 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. nist.gov

Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (sp²)Oxazole Ring C-H3100-3000
C-H Stretch (sp³)-CH₃3000-2850
C=N StretchOxazole Ring1660-1630
C=C StretchOxazole Ring1600-1475
C-O-C StretchOxazole Ring1250-1050
C-S StretchMethylthio group800-600

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic and heterocyclic compounds like oxazoles, the primary absorptions are due to π → π* electronic transitions within the conjugated system. The absorption maximum (λmax) is influenced by the structure of the heterocyclic ring and its substituents. shimadzu.com

The oxazole ring itself provides the core chromophore. The methyl and methylthio groups act as auxochromes, which can modify the λmax and the intensity of the absorption. Typically, substituted oxazoles exhibit strong absorption in the UV region between 200 and 400 nm. scielo.br The specific λmax for this compound would provide information about its electronic structure and could be used for quantitative analysis.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. libretexts.org It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier.

After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting fragmentation pattern is a unique molecular fingerprint. libretexts.orgwhitman.edu For this compound, key fragments would likely arise from:

The loss of a methyl radical (•CH₃) from either the C4 position or the methylthio group.

Alpha-cleavage adjacent to the sulfur atom.

Cleavage of the oxazole ring.

By comparing the retention time and the fragmentation pattern to a known standard or a spectral library, the identity of the compound can be confirmed with high confidence. The area under the chromatographic peak is proportional to the amount of the compound present, allowing for precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For the quantitative analysis of this compound, a reversed-phase HPLC method is often the most suitable approach due to the compound's moderate polarity.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By carefully selecting the column, mobile phase composition, and detector, a highly sensitive and specific quantitative method can be developed.

A gradient elution is often employed to ensure adequate separation from matrix components and to achieve a sharp peak shape for this compound. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient involves changing the proportion of the organic modifier over the course of the analysis.

Detection is commonly performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD allows for the monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in peak identification and purity assessment. For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 254 nm or Mass Spectrometry (MS)
Internal Standard A structurally similar compound, such as 2,4-dimethyloxazole, may be used for improved accuracy.

This interactive table presents typical starting parameters for the HPLC quantitative analysis of this compound. These conditions would require optimization and validation for specific applications.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance its volatility for GC analysis or improve its ionization efficiency and detectability in LC-MS/MS.

While this compound is likely amenable to direct GC analysis, derivatization can be employed to introduce functional groups that enhance detection by specific detectors, such as an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), or to improve chromatographic behavior. jfda-online.com

Common derivatization reactions include silylation, acylation, and alkylation. jfda-online.comjfda-online.com For a molecule like this compound, derivatization might target the nitrogen atom in the oxazole ring or potentially the methylthio group under specific conditions. The choice of reagent depends on the desired outcome, such as increased volatility or the introduction of a specific tag for detection. jfda-online.com

For instance, acylation with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), can introduce a trifluoroacetyl group, which significantly enhances the compound's response on an ECD. jfda-online.com

Derivatization ReagentTarget Functional Group (Hypothetical)Resulting DerivativeBenefits for GC Analysis
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Nitrogen on the oxazole ringN-trimethylsilyl-4-methyl-2-methylthiooxazoleIncreased volatility and thermal stability.
Trifluoroacetic Anhydride (TFAA)Nitrogen on the oxazole ringN-trifluoroacetyl-4-methyl-2-methylthiooxazoleEnhanced sensitivity with Electron Capture Detection (ECD). jfda-online.com
Pentafluorobenzyl Bromide (PFBBr)Nitrogen on the oxazole ringN-pentafluorobenzyl-4-methyl-2-methylthiooxazoleSignificantly increased sensitivity for ECD.

This interactive table outlines potential derivatization strategies for this compound for GC analysis, based on common derivatization chemistry. The reactivity of this compound with these reagents would need to be experimentally verified.

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is primarily used to improve the ionization efficiency of the analyte, leading to enhanced sensitivity. ddtjournal.com This can be achieved through either pre-column or post-column derivatization.

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before injection into the LC system. The goal is to introduce a permanently charged group or a group that is easily ionizable under the MS conditions. For this compound, a reagent that reacts with the heterocyclic nitrogen to introduce a quaternary ammonium (B1175870) group could significantly enhance its signal in positive ion electrospray ionization (ESI).

Post-column derivatization occurs after the analyte has been separated by the HPLC column and before it enters the mass spectrometer. researchgate.net This approach avoids potential issues with the chromatographic separation of the derivatized products. A reagent is continuously introduced into the mobile phase stream, where it reacts with the eluting analyte. For instance, a reagent that forms a charged complex with the sulfur atom in the methylthio group could be explored to boost the MS signal. nih.gov

Derivatization StrategyReagent Example (Hypothetical)Reaction PrincipleAdvantage for LC-MS/MS
Pre-column Reagents with a quaternary ammonium moiety and a reactive group for the oxazole nitrogen.Covalent attachment of a permanently charged tag to the analyte molecule prior to chromatographic separation.Significant improvement in ionization efficiency in ESI-MS, leading to lower limits of detection. ddtjournal.com
Post-column Metal ions or specific complexing agents that interact with the sulfur atom.On-line reaction after separation to form a charged adduct or complex that is more readily detected by the mass spectrometer.Avoids potential chromatographic separation issues that may arise with pre-column derivatization. researchgate.net

This interactive table illustrates hypothetical pre- and post-column derivatization strategies for enhancing the LC-MS/MS sensitivity of this compound. The feasibility and specific reagents would require experimental investigation.

Applications of 4 Methyl 2 Methylthiooxazole As a Synthetic Building Block and Ligand Scaffold

Role in the Synthesis of Complex Organic Molecules

No research articles or studies were identified that describe the use of 4-Methyl-2-methylthiooxazole as a key intermediate or building block in the synthesis of complex organic molecules or natural products. General methodologies for the synthesis of oxazole-containing compounds exist, but none specifically utilize or produce this compound.

Utilization in the Construction of Diverse Heterocyclic Systems

There is no available literature detailing the application of this compound in the construction of other heterocyclic systems. While the oxazole (B20620) ring is a versatile scaffold in organic synthesis, the specific reactivity and synthetic utility of the 4-methyl and 2-methylthio substituted variant have not been reported.

Design and Development of Novel Ligands and Catalysts

The search did not yield any information on the design, synthesis, or application of ligands and catalysts derived from a this compound scaffold.

While oxazole-based ligands, in general, are known for their use in asymmetric catalysis, no instances of N,N-ligands specifically incorporating the this compound core have been documented in the scientific literature.

There are no published studies on the chelation and coordination chemistry of this compound with metal ions. The specific coordination modes and the properties of any potential metal complexes remain unexplored.

Scaffold Exploration in Advanced Material Sciences

No information could be found regarding the use of this compound as a structural component in the development of advanced materials, such as polymers, functional dyes, or electronic materials.

Emerging Research Frontiers and Future Perspectives for 4 Methyl 2 Methylthiooxazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,4-disubstituted oxazoles has traditionally relied on methods like the Robinson-Gabriel and Bredereck syntheses. ijpsonline.com However, these methods often involve harsh conditions and generate significant waste. The future of 4-Methyl-2-methylthiooxazole synthesis lies in the development of more sustainable and efficient methodologies. Green chemistry principles are increasingly being applied to the synthesis of oxazole (B20620) derivatives, utilizing approaches such as microwave-assisted synthesis, the use of ionic liquids, and biocatalysis. ijpsonline.comtandfonline.com

One promising avenue is the adaptation of one-pot multicomponent reactions. researchgate.net For instance, a convergent synthesis could be envisioned where a derivative of alanine (B10760859) (providing the 4-methyl group), a source for the C2-methylthio unit (such as a methylthioamide), and a glyoxal (B1671930) equivalent are combined under mild, catalytic conditions. The exploration of transition-metal-catalyzed cross-coupling reactions, which have been successfully used for other oxazole functionalizations, could also provide a direct and modular route to this compound and its derivatives. organic-chemistry.org

Synthetic Strategy Description Potential Advantages for this compound Key Research Focus
Microwave-Assisted Organic Synthesis (MAOS) Utilizes microwave irradiation to accelerate reaction rates.Reduced reaction times, improved yields, and cleaner reaction profiles.Optimization of solvent, temperature, and microwave power for the cyclization step.
Ionic Liquid-Mediated Synthesis Employs ionic liquids as recyclable and often catalytic reaction media. ijpsonline.comEnhanced reaction rates, potential for catalyst recycling, and improved product isolation.Screening of different ionic liquids to identify the most effective for the formation of the methylthiooxazole ring.
Biocatalysis Utilizes enzymes to catalyze specific reaction steps.High chemo-, regio-, and stereoselectivity; mild reaction conditions.Identification or engineering of enzymes capable of catalyzing the key bond-forming reactions.
One-Pot Multicomponent Reactions Combines three or more reactants in a single operation to form the final product. researchgate.netIncreased efficiency, reduced waste, and simplified purification.Design of a convergent one-pot synthesis from readily available starting materials.
Transition-Metal-Catalyzed Cross-Coupling Employs catalysts (e.g., palladium, copper) to form C-C, C-N, and C-S bonds. tandfonline.comorganic-chemistry.orgModular approach allowing for the late-stage introduction of the methyl or methylthio group.Development of specific catalytic systems for the efficient coupling of precursors to the oxazole core.

Exploration of Undiscovered Reactivity Patterns and Derivatizations

The reactivity of the oxazole ring is well-documented, with susceptibility to both electrophilic and nucleophilic attack depending on the substitution pattern. wikipedia.orgpharmaguideline.com The presence of the electron-donating methyl group at the C4 position and the methylthio group at the C2 position in this compound is expected to significantly influence its reactivity. The methylthio group, in particular, can be a versatile handle for further functionalization.

Future research should focus on a systematic investigation of the following:

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would exhibit altered electronic properties and could serve as precursors for further transformations, such as nucleophilic substitution of the sulfonyl group.

C-H Functionalization: Direct functionalization of the C5 position of the oxazole ring represents an atom-economical approach to introduce further complexity. organic-chemistry.org Given the electron-rich nature of the ring, catalyzed C-H activation methods could be employed to introduce aryl, alkyl, or other functional groups.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to pyridines. wikipedia.orgpharmaguideline.com The specific substitution pattern of this compound may influence the feasibility and regioselectivity of such cycloadditions, opening avenues for the synthesis of novel pyridine (B92270) derivatives.

Metal-Catalyzed Cross-Coupling at the C2 Position: The methylthio group can potentially be displaced by various nucleophiles under transition-metal catalysis, allowing for the introduction of a wide range of substituents at the C2 position.

Position Predicted Reactivity Potential Derivatizations Rationale
C2 (Methylthio group) Susceptible to oxidation and displacement.Sulfoxide, sulfone, C-C and C-N coupled products.The sulfur atom can be oxidized; the methylthio group can be a leaving group in cross-coupling reactions.
C4 (Methyl group) Potential for radical functionalization.Halogenated methyl, carboxylated methyl.The methyl group's C-H bonds can be activated under specific conditions.
C5 Prone to electrophilic substitution.Arylation, alkylation, halogenation.The electron-donating methyl group at C4 activates this position towards electrophiles. wikipedia.org
Oxazole Ring Can act as a diene in cycloadditions.Pyridine derivatives.The inherent diene character of the oxazole ring allows for Diels-Alder reactions. pharmaguideline.com

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the structure-reactivity relationships of organic molecules. irjweb.com While specific computational studies on this compound are lacking, future research in this area could provide invaluable insights.

Advanced computational modeling can be employed to:

Predict Molecular Geometry and Electronic Properties: Calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. irjweb.com Furthermore, the calculation of molecular orbitals (HOMO and LUMO) can help in understanding the electronic transitions and predicting the most likely sites for electrophilic and nucleophilic attack. irjweb.com

Map the Molecular Electrostatic Potential (MEP): MEP maps can visually identify the electron-rich and electron-poor regions of the molecule, offering a guide to its intermolecular interactions and reactivity towards various reagents.

Simulate Reaction Mechanisms: Computational modeling can be used to explore the transition states and reaction pathways for various transformations, such as the oxidation of the methylthio group or cycloaddition reactions. This can aid in the rational design of experiments and the optimization of reaction conditions.

Calculate Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can assist in the characterization of this compound and its derivatives.

Computational Method Predicted Parameter Significance for this compound
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO energies, Mulliken charges. irjweb.comUnderstanding of molecular structure, electronic properties, and sites of reactivity.
Molecular Electrostatic Potential (MEP) Mapping Electron density distribution.Identification of nucleophilic and electrophilic centers, prediction of intermolecular interactions.
Time-Dependent DFT (TD-DFT) Excited state energies, UV-Vis absorption spectra.Prediction of photophysical properties for potential applications in materials science.
Quantum Theory of Atoms in Molecules (QTAIM) Bond critical points, electron density at bond critical points.Characterization of the nature and strength of chemical bonds within the molecule.

Integration into Novel Functional Materials and Chemical Probes

The unique combination of a heterocyclic ring and a sulfur-containing substituent makes this compound an interesting building block for the development of novel functional materials and chemical probes.

Functional Materials: The oxazole core is a known component in various organic materials, including organic light-emitting diodes (OLEDs) and liquid crystals. The introduction of the methylthio group could modulate the electronic and photophysical properties of such materials. For instance, the sulfur atom could enhance intersystem crossing, potentially leading to applications in phosphorescent materials. The ability to oxidize the sulfur atom to a sulfoxide or sulfone provides a mechanism to tune the electron-accepting properties of the molecule, which is crucial for designing materials for organic electronics.

Chemical Probes: Oxazole derivatives have been utilized as fluorescent probes for sensing various analytes and biological environments. researchgate.net The methylthio group in this compound could be a key component of a "turn-on" fluorescent probe. For example, selective oxidation of the sulfide (B99878) to a sulfoxide or sulfone by a specific reactive oxygen species (ROS) could lead to a significant change in the fluorescence properties of a larger molecular system incorporating this moiety. This could enable the development of probes for detecting oxidative stress in biological systems.

The future of this compound is bright, with numerous avenues for research and development. From the establishment of sustainable synthetic routes to its application in cutting-edge materials and probes, this unassuming molecule holds the potential for significant contributions across the chemical sciences.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry of thiourea to α-haloketone (1:1.2 molar ratio) for higher conversion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 2.1–2.5 ppm for C-CH₃) and thioether protons (δ 3.3–3.7 ppm for S-CH₃). Aromatic protons in the oxazole ring appear as singlets (δ 7.8–8.2 ppm) .
    • ¹³C NMR : Confirm the oxazole ring carbons (δ 150–160 ppm) and methylthio group (δ 15–20 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 143.03 for C₅H₇NOS⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect C=S stretching (∼680 cm⁻¹) and C-N vibrations (∼1250 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:
SAR studies should focus on substituent effects at the 4-methyl and 2-methylthio positions:

  • Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., Cl, F) at the 4-position to enhance metabolic stability, as seen in antitumor thiazole derivatives .
  • Aromatic Substitutions : Replace the methyl group with aryl rings (e.g., 4-fluorophenyl) to improve binding affinity to biological targets, as demonstrated in pyrazole-thiazole hybrids .
  • Methylthio Modifications : Replace S-CH₃ with bulkier thioethers (e.g., benzylthio) to probe steric effects on enzyme inhibition .

Q. Experimental Design :

  • Synthesize a library of analogs using combinatorial chemistry.
  • Test in vitro activity against target enzymes (e.g., kinases) and compare with computational docking results (e.g., AutoDock Vina) .

Advanced: How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer:
Discrepancies often arise from assay variability or structural impurities . Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for antitumor studies) .
  • Purity Validation : Ensure compounds are ≥95% pure via HPLC and elemental analysis .
  • Substituent-Specific Analysis : Compare bioactivity across derivatives with systematic substituent changes. For example, 4-methyl analogs may show lower antimicrobial activity than 4-fluoro analogs due to reduced electronegativity .

Case Study : A 4-methylthiazole derivative showed antitumor activity in one study but was inactive in another. This was traced to differences in solvent (DMSO vs. saline) affecting compound solubility .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in synthesis?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to model transition states for cyclization and methylthio group introduction. Predict activation energies to optimize reaction temperatures .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
  • Docking Studies : Map electrostatic potential surfaces to predict interactions with biological targets (e.g., ATP-binding pockets) .

Advanced: How can the stability of this compound be evaluated under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC. Thioethers are prone to oxidation at pH >7, requiring antioxidants (e.g., BHT) in formulations .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., >150°C for crystalline forms) .
  • Light Sensitivity : Store samples in amber vials and monitor UV-Vis spectra (200–400 nm) for photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.